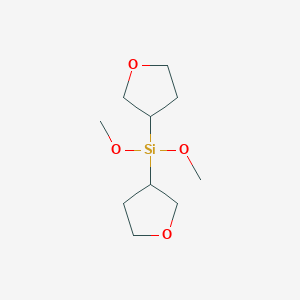
Dimethoxybis(oxolan-3-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethoxybis(oxolan-3-yl)silane is an organosilicon compound with the molecular formula C10H20O4Si. It is a versatile chemical used in various fields due to its unique properties, which include the ability to form strong bonds with both organic and inorganic materials. This compound is particularly valuable in the production of advanced materials and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethoxybis(oxolan-3-yl)silane can be synthesized through the reaction of oxolan-3-ol with dimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C. The process involves the formation of a silicon-oxygen bond, resulting in the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction is carried out in a solvent such as toluene or hexane, and the product is purified through distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dimethoxybis(oxolan-3-yl)silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Functionalized silanes with various organic groups.
Scientific Research Applications
Dimethoxybis(oxolan-3-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Utilized in the development of drug delivery systems and medical coatings.
Industry: Applied in the production of advanced coatings, adhesives, and sealants due to its strong bonding properties.
Mechanism of Action
The mechanism of action of dimethoxybis(oxolan-3-yl)silane involves the formation of strong silicon-oxygen bonds with both organic and inorganic substrates. This bonding capability is due to the presence of reactive methoxy groups that can undergo hydrolysis and condensation reactions. The compound can also form stable siloxane networks, which contribute to its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
- Dimethoxydiphenylsilane
- Trimethoxysilane
- Tetramethoxysilane
Uniqueness
Dimethoxybis(oxolan-3-yl)silane is unique due to its ability to form strong bonds with both organic and inorganic materials, making it highly versatile. Its oxolan-3-yl groups provide additional reactivity and compatibility with various substrates, setting it apart from other similar compounds.
Properties
CAS No. |
158069-53-5 |
|---|---|
Molecular Formula |
C10H20O4Si |
Molecular Weight |
232.35 g/mol |
IUPAC Name |
dimethoxy-bis(oxolan-3-yl)silane |
InChI |
InChI=1S/C10H20O4Si/c1-11-15(12-2,9-3-5-13-7-9)10-4-6-14-8-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
OZHHRZNFKCUDEG-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C1CCOC1)(C2CCOC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















